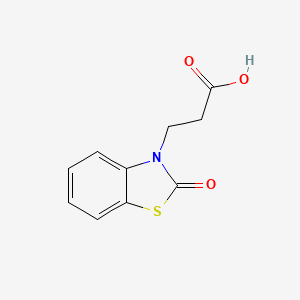

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Description

Historical Context of Benzothiazole Derivatives in Chemical Research

The historical development of benzothiazole derivatives in chemical research represents a fascinating evolution spanning several decades of intensive investigation and discovery. Benzothiazole, consisting of a benzene ring fused with a thiazole ring, was first recognized as a significant heterocyclic scaffold in the early twentieth century when chemists began exploring the therapeutic potential of sulfur and nitrogen-containing heterocycles. The systematic study of benzothiazole derivatives gained momentum as researchers discovered their presence in natural products, including marine and terrestrial organisms, which exhibited interesting biological activities. Historical records indicate that early research focused primarily on simple benzothiazole structures, but as synthetic methodologies advanced, more complex derivatives incorporating various functional groups became accessible. The development of combinatorial chemistry and high-throughput screening platforms significantly accelerated the exploration of benzothiazole derivatives in drug discovery, leading to the identification of numerous lead compounds with desirable pharmacological properties. Over the decades, chemists have paid increasing attention to the revision of biological and therapeutic activities of benzothiazole-containing compounds, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. Several benzothiazole-based compounds successfully transitioned from research endeavors to practical clinical applications, with drugs such as riluzole for amyotrophic lateral sclerosis treatment, rabeprazole as a proton pump inhibitor, and rufinamide as an antiepileptic agent demonstrating the clinical viability of this chemical class. The historical trajectory of benzothiazole research reveals a pattern of continuous expansion in both synthetic strategies and biological applications, establishing these compounds as privileged scaffolds in medicinal chemistry.

Structural Significance of the 2-Oxo-1,3-benzothiazole Moiety

The 2-oxo-1,3-benzothiazole moiety represents a structurally significant component that imparts unique chemical and biological properties to compounds containing this functional group. This particular substitution pattern creates a lactam-like structure within the benzothiazole framework, fundamentally altering the electronic distribution and hydrogen bonding capabilities of the molecule. The oxo group at the 2-position introduces a carbonyl functionality that serves as both a hydrogen bond acceptor and a site for potential metabolic transformation, influencing the compound's pharmacokinetic properties. Structural analysis reveals that the 2-oxo substitution creates a planar arrangement that facilitates π-π stacking interactions with aromatic residues in biological targets, potentially enhancing binding affinity and selectivity. The presence of the oxo group also modifies the overall polarity of the benzothiazole system, creating a more hydrophilic character compared to unsubstituted benzothiazole derivatives, which can influence solubility and membrane permeability characteristics. Research findings indicate that the 2-oxo-1,3-benzothiazole moiety demonstrates specific interactions with various biological targets, including enzymes and receptors, where the structural rigidity imposed by the fused ring system creates defined spatial relationships between functional groups. The electronic properties of this moiety are particularly important for biological activity, as the electron-withdrawing nature of the oxo group influences the nucleophilicity and electrophilicity of adjacent positions on the benzothiazole ring. Computational studies have revealed that the 2-oxo substitution pattern creates specific molecular orbital characteristics that can be optimized for particular biological targets through additional structural modifications. The versatility of the 2-oxo-1,3-benzothiazole moiety as a synthetic intermediate has enabled the development of diverse chemical libraries, where this core structure serves as a platform for introducing various substituents to modulate biological activity.

| Structural Feature | Impact on Properties | Biological Relevance |

|---|---|---|

| Carbonyl at position 2 | Increased polarity, hydrogen bonding capacity | Enhanced target binding affinity |

| Fused ring system | Structural rigidity, planar conformation | Improved selectivity for biological targets |

| Nitrogen atoms | Basicity, metal coordination sites | Enzyme inhibition mechanisms |

| Sulfur atom | Lipophilicity, soft nucleophilic center | Membrane permeability enhancement |

Role of Propanoic Acid Substituents in Bioactive Compound Design

The incorporation of propanoic acid substituents in bioactive compound design represents a well-established strategy in medicinal chemistry for enhancing pharmacological properties and optimizing drug-like characteristics. Propanoic acid moieties serve multiple functions in bioactive compounds, acting as pharmacophores that can interact with specific biological targets while simultaneously influencing the compound's physicochemical properties. Research in structure-property relationships of carboxylic acid isosteres has demonstrated that propanoic acid substituents can significantly modulate acidity, lipophilicity, solubility, and passive permeability characteristics of parent compounds. The propanoic acid functionality provides a carboxylate group that can participate in ionic interactions with positively charged amino acid residues in protein binding sites, creating strong electrostatic attractions that contribute to binding affinity and selectivity. Studies have shown that the length and positioning of the alkyl chain between the aromatic system and the carboxylic acid group can dramatically influence biological activity, with propanoic acid derivatives often demonstrating optimal activity compared to shorter or longer chain analogs. The incorporation of propanoic acid substituents has proven particularly effective in the development of G-protein coupled receptor agonists, where the carboxylate group serves as an essential pharmacophoric element for receptor activation. Metabolic considerations also favor propanoic acid substituents, as these groups can undergo β-oxidation in biological systems, potentially generating active metabolites or facilitating excretion pathways. The design of compounds containing propanoic acid substituents often involves careful consideration of substitution patterns on the beta position to improve metabolic stability and avoid rapid degradation through β-oxidation mechanisms. Research findings indicate that propanoic acid derivatives demonstrate favorable pharmacological profiles across diverse therapeutic areas, including anti-inflammatory, analgesic, and metabolic disorder applications. The versatility of propanoic acid substituents in bioactive compound design stems from their ability to serve simultaneously as binding elements and as modulators of pharmacokinetic properties, making them valuable components in lead optimization strategies.

| Property | Propanoic Acid Impact | Design Considerations |

|---|---|---|

| Binding Affinity | Ionic interactions with target proteins | Positioning relative to pharmacophore |

| Solubility | Enhanced water solubility through ionization | pH-dependent solubility profiles |

| Membrane Permeability | Moderate lipophilicity balance | Optimization of log P values |

| Metabolic Stability | Potential β-oxidation pathways | Beta-position substitution strategies |

Propriétés

IUPAC Name |

3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJIHLQXWFMJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349537 | |

| Record name | 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-50-1 | |

| Record name | 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis from Benzothiazole Derivatives

One common method involves the reaction of 2-aminothiophenol with α-bromoacetic acid under basic conditions to form the benzothiazole ring, followed by oxidation to introduce the oxo group at the 2-position.

Formation of Benzothiazole Ring:

- Reagents: 2-Aminothiophenol, α-Bromoacetic Acid

- Conditions: Basic environment (e.g., sodium hydroxide)

- Yield: Approximately 80%

-

- Reagents: Oxidizing agents (e.g., potassium permanganate or hydrogen peroxide)

- Conditions: Reflux in ethanol

- Yield: Up to 90% for the final product

Alternative Synthetic Route via Dioxane

Another method reported involves using dioxane as a solvent where acrylonitrile reacts with benzothiazoline-2-one in the presence of potassium hydroxide.

Step 1: Combine acrylonitrile (4.77 g), potassium hydroxide (0.056 g), and dioxane (50 mL) with benzothiazoline-2-one (4.5 g).

Step 2: Boil the mixture for 2 hours, then transfer it into a round-bottom flask.

Step 3: Add concentrated hydrochloric acid (85 mL) and boil for an additional 4 hours.

Step 4: Cool the mixture, filter off solids, and recrystallize from benzene.

Final Yield: Approximately 6.22 g (93%) with a melting point of 129–131 °C.

Industrial Production Techniques

In industrial settings, continuous flow reactors are often employed to enhance efficiency and yield. The processes may utilize automated systems that allow for precise control over reaction conditions.

- Use of larger scale reactors

- Enhanced mixing and heat transfer

- Automated monitoring of reaction parameters

Summary of Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Formation of Benzothiazole | 2-Aminothiophenol, α-Bromoacetic Acid | Basic conditions | ~80% |

| Oxidation | Potassium permanganate / Hydrogen peroxide | Reflux in ethanol | Up to 90% |

| Dioxane Method | Acrylonitrile, Benzothiazoline-2-one | Boiling with HCl | ~93% |

The characterization of synthesized 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is typically carried out using techniques such as:

Melting Point Determination: A melting point range of approximately 129–131 °C is indicative of purity.

-

- FT-IR spectroscopy to identify functional groups.

- NMR spectroscopy for structural elucidation.

The compound has significant applications in various fields:

Medicinal Chemistry: Studied for potential antimicrobial and anticancer properties.

Industrial Chemistry: Used in the synthesis of dyes and other chemical intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzothiazole ring.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study highlighted the compound's efficacy against various bacterial strains, suggesting that modifications to the benzothiazole structure could enhance its antimicrobial potency. The research demonstrated that derivatives of this compound could inhibit bacterial growth effectively, paving the way for new antibiotic developments .

Material Science

The compound's unique properties make it a candidate for use in developing novel materials. Its ability to form complexes with metal ions can be exploited in creating advanced materials with specific electronic and optical properties.

Case Study: Metal Complexation

Research has shown that this compound can form stable complexes with transition metals. These complexes exhibit interesting photophysical properties, making them suitable for applications in sensors and light-emitting devices .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical transformations.

Case Study: Synthesis of Derivatives

Researchers have successfully utilized this compound to synthesize derivatives that show enhanced biological activities. This approach demonstrates the compound's utility as a precursor in drug development .

Mécanisme D'action

The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The oxo group and propanoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, or side chains. Key comparisons are outlined below:

Substituent Variations on the Benzothiazole Core

- 3-{5-[(2-Chlorophenyl)carbonyl]-2-oxo-1,3-benzothiazol-3(2H)-yl}propanoic acid (CAS: Not explicitly listed): Structural Difference: A 2-chlorophenyl carbonyl group at the 5-position of the benzothiazole ring. X-ray crystallography reveals a planar benzothiazole ring with intermolecular hydrogen bonds involving the propanoic acid group, stabilizing its crystal lattice . Applications: Primarily studied for its crystallographic properties rather than biological activity .

Benzothiazole vs. Benzoxazole Analogs

- 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS: 13610-59-8): Structural Difference: Replacement of sulfur in the thiazole ring with oxygen (benzoxazole instead of benzothiazole). Impact: The oxygen atom reduces electron delocalization compared to sulfur, altering dipole moments and solubility. This analog has a lower molecular weight (207.185 g/mol vs. 237.25 g/mol for the benzothiazole parent) and distinct hydrogen-bonding capabilities .

- 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS: 17124-57-1): Structural Difference: A nitro group at the 6-position of the benzoxazole ring. Impact: The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5) and reactivity toward nucleophilic substitution. This derivative is less stable under basic conditions compared to the parent benzothiazole compound .

Modifications to the Propanoic Acid Side Chain

- 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid (CAS: 478249-84-2): Structural Difference: Replacement of the benzothiazole core with an isoindole ring and a thienyl group. However, the absence of the thiazole ring reduces its ability to coordinate metal ions, limiting its utility in metalloenzyme modulation .

Activité Biologique

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by recent studies and data.

The molecular formula of this compound is with a molecular weight of 207.18 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For instance, the antibacterial activity of various synthesized derivatives was evaluated against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using broth dilution methods.

| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 32 | 64 |

| This compound | S. aureus | 64 | 128 |

| This compound | B. subtilis | 16 | 32 |

The results indicate that this compound has a moderate antibacterial effect, particularly against Gram-positive bacteria like B. subtilis .

Antifungal Activity

The antifungal properties of benzothiazole derivatives have also been explored. A study indicated that certain derivatives exhibited broad-spectrum antifungal activity against fungi such as Candida albicans and Aspergillus niger. The effectiveness was assessed through similar MIC and MBC evaluations.

| Compound | Fungus Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | C. albicans | 128 | 256 |

| This compound | A. niger | 64 | 128 |

These findings suggest that the compound possesses notable antifungal activity, particularly against A. niger .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzothiazole ring contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens.

Case Studies

A case study involving the application of this compound in treating bacterial infections revealed promising results. In vitro tests showed that when combined with conventional antibiotics, the compound enhanced the overall efficacy against resistant strains of bacteria .

Another study focused on its antifungal properties in clinical settings where patients with fungal infections were treated with formulations containing this compound. The outcomes indicated a significant reduction in fungal load and improved patient recovery times .

Q & A

Q. What are the standard synthetic routes for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, and how is its purity validated?

The compound is synthesized via condensation reactions involving thioureido acids, chloroacetone, and aromatic aldehydes under reflux conditions. For example, derivatives are prepared by reacting thioureido acids with 3-chloropentane-2,4-dione in acetone, followed by purification via recrystallization from methanol or propanol . Purity is validated using:

- 1H/13C NMR spectroscopy to confirm substituent integration and structural motifs.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, benzothiazole ring vibrations).

- Elemental analysis to verify stoichiometric composition (e.g., C, H, N, S percentages) .

Q. Which purification techniques are most effective for isolating benzothiazole derivatives post-synthesis?

Recrystallization using polar solvents (methanol, propanol) is widely employed to remove unreacted starting materials and byproducts. For example, compounds 21a–c and 22a–c were isolated via filtration, washing with water/ether, and recrystallization, yielding purities >95% as confirmed by elemental analysis .

Q. How can researchers optimize reaction yields for benzothiazole-propanoic acid conjugates?

Key factors include:

- Reagent stoichiometry : Excess chloroacetone (1.2 equivalents) improves cyclization efficiency.

- Temperature control : Reflux conditions (80–100°C) enhance reaction rates without decomposition.

- Catalysis : Sodium acetate (2 equivalents) aids in deprotonation and intermediate stabilization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for structurally similar derivatives be resolved?

Discrepancies in NMR/IR peaks (e.g., overlapping signals) require:

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry. For example, used single-crystal X-ray diffraction to confirm sulfonate group orientation in a benzothiazole derivative (R factor = 0.030) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formulae for ambiguous elemental analysis results .

Q. What strategies are recommended for evaluating the bioactivity of benzothiazole-propanoic acid derivatives?

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. highlights a related compound (GSK180) tested for kinase inhibition via IC50 determination .

- Cellular assays : Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell models).

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., nitro, halogen, aryl groups) to identify critical pharmacophores .

Q. How can computational methods aid in designing novel benzothiazole derivatives?

- Docking simulations : Predict binding modes with target proteins (e.g., using AutoDock Vina).

- DFT calculations : Optimize geometries and calculate electronic properties (HOMO/LUMO energies) to correlate with reactivity .

- ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and toxicity early in design .

Methodological Challenges

Q. What analytical pitfalls arise when characterizing benzothiazole-propanoic acid derivatives?

- Solvent interference in NMR : Residual protons from DMSO-d6 or CDCl3 may mask critical signals. Use deuterated solvents with high purity (>99.9%) .

- Thermal decomposition during melting point analysis : Employ differential scanning calorimetry (DSC) for heat-sensitive compounds .

- Overlapping IR bands : Deconvolute spectra using second-derivative analysis or computational modeling .

Q. How should researchers handle discrepancies between theoretical and experimental elemental analysis data?

- Recheck synthesis conditions : Trace moisture or incomplete washing may alter stoichiometry.

- Validate via HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–) to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.